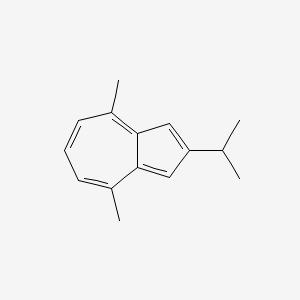
2-Isopropyl-4,8-dimethylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4,8-dimethylazulene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₈. It is a derivative of azulene, a compound known for its deep blue color and unique chemical properties. This compound is also referred to as Vetivazulene or Elemazulene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,8-dimethylazulene typically involves the functionalization of azulene derivatives. One common method includes the protection of specific positions on the azulene ring to control reactivity and introduce desired functional groups. For example, guaiazulene, a related compound, can be converted to various derivatives through controlled reactions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and modification of natural azulene sources, such as essential oils from plants like Matricaria chamomilla. The azulene is then subjected to dehydration and dehydrogenation processes to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-4,8-dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce alkyl or halogen groups .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4,8-dimethylazulene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4,8-dimethylazulene involves its interaction with biological molecules and pathways. For instance, it can generate singlet oxygen when activated by light, which can induce oxidative stress in cells. This property is utilized in antimicrobial photodynamic therapy. Additionally, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its deep blue color and use in cosmetics and medicinal products.
Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate: Used for its anti-peptic activity.
Uniqueness: 2-Isopropyl-4,8-dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
529-08-8 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
4,8-dimethyl-2-propan-2-ylazulene |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h5-10H,1-4H3 |
InChI-Schlüssel |
APVKGMMYGFJZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C2C(=CC=C1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


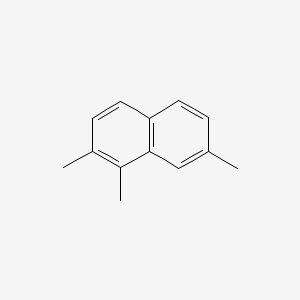
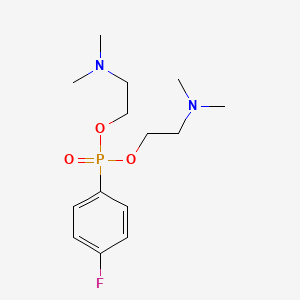
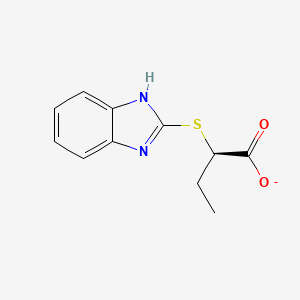
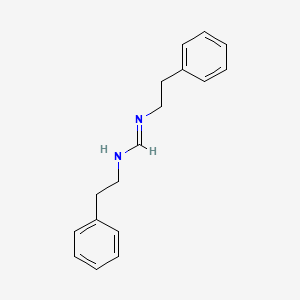
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
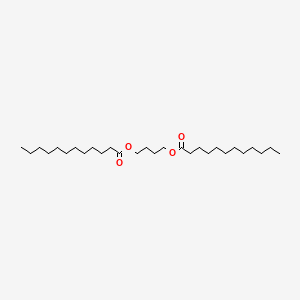

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

